molecular formula C9H9ClF3NO B12091722 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol

Cat. No.: B12091722
M. Wt: 239.62 g/mol
InChI Key: FSIOCDSWBPUUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H10ClF3NO It is a white solid that is soluble in water and some organic solvents This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a chloro group, and an amino alcohol moiety

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and chloro groups can enhance the compound’s binding affinity to these targets, while the amino alcohol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-chlorophenyl)ethanol: Lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.

    2-Amino-2-(3-trifluoromethylphenyl)ethanol: Similar structure but with the trifluoromethyl group in a different position, affecting its properties.

    2-Amino-2-(4-bromophenyl)ethanol:

Uniqueness

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol is unique due to the presence of both trifluoromethyl and chloro groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIOCDSWBPUUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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